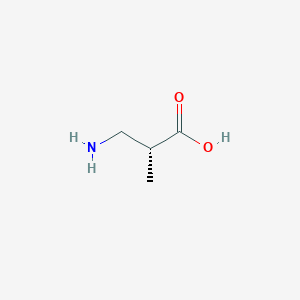

(R)-3-Amino-2-methylpropanoic acid

Description

(R)-3-aminoisobutyric acid zwitterion is zwitterionic form of (R)-3-aminoisobutyric acid having an anionic carboxy group and a protonated amino group; major species at pH 7.3. It is an amino acid zwitterion and a 3-aminoisobutanoic acid zwitterion. It is a tautomer of a (R)-3-aminoisobutyric acid.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-amino-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHPKSFMDHPSNR-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420079 | |

| Record name | (R)-3-Amino-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-beta-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-95-6 | |

| Record name | (-)-β-Aminoisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baiba, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Amino-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAIBA, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE05FIB1LR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-beta-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Amino-2-methylpropanoic Acid: From Chemical Structure to Therapeutic Potential

Introduction: A Chiral Building Block of Growing Importance

(R)-3-Amino-2-methylpropanoic acid, a chiral non-proteinogenic β-amino acid, has emerged from relative obscurity to become a molecule of significant interest to the scientific community.[1] Its unique structural features and compelling biological activities have positioned it as a valuable chiral building block in pharmaceutical synthesis and a key player in metabolic regulation.[1] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical and physical properties, explore synthetic and analytical methodologies, and illuminate its profound biological significance, particularly its role as the myokine β-aminoisobutyric acid (BAIBA).

This molecule is known by several synonyms, which are often used interchangeably in scientific literature. Understanding these is crucial for effective literature searching and communication.

-

Systematic IUPAC Name : (2R)-3-amino-2-methylpropanoic acid[2][3]

-

Common Names : D-β-Aminoisobutyric acid (D-BAIBA), (R)-β-Aminoisobutyric acid, (-)-β-Aminoisobutyric acid[2]

-

CAS Registry Number : 2140-95-6[3]

As a β-amino acid, the amino group is attached to the second carbon atom (the beta-carbon) from the carboxyl group, a structural feature that imparts distinct conformational properties and resistance to peptidases compared to its α-amino acid counterparts.[2] This stability is a highly desirable trait in the design of novel therapeutics.

Part 1: Physicochemical and Structural Characteristics

The precise three-dimensional arrangement of this compound is fundamental to its utility in asymmetric synthesis and its specific interactions with biological systems.

Chemical Structure

The molecule consists of a propanoic acid backbone with a methyl group and an amino group. The chirality arises from the stereocenter at the C-2 carbon, with the "(R)" designation defined by the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are critical for predicting its behavior in various chemical and biological environments, from reaction solvents to physiological media.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | PubChem[2][3] |

| Molecular Weight | 103.12 g/mol | PubChem[2][3] |

| Appearance | White powder/crystal | ChemBK[4], PubChem[3] |

| Water Solubility | 367 g/L (Predicted) | FooDB[2] |

| logP | -2.6 to -3.0 (Predicted) | FooDB[2], PubChem[3] |

| pKa (Strongest Acidic) | 4.17 (Predicted) | FooDB[2] |

| pKa (Strongest Basic) | 10.32 (Predicted) | FooDB[2] |

| Polar Surface Area | 63.32 Ų | FooDB[2], PubChem[3] |

| Melting Point | ~181-247 °C (estimate for racemic) | ChemBK[4] |

Part 2: Synthesis and Stereochemical Control

The enantiopure synthesis of this compound is a critical challenge, as stereochemistry dictates biological activity. Several strategies have been developed to achieve high enantiomeric purity.

Synthetic Strategies

-

Chiral Resolution of Racemates : This classical approach involves synthesizing the racemic mixture of 3-amino-2-methylpropanoic acid and then separating the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[5] Alternatively, chromatographic methods using chiral stationary phases (CSPs) can be employed for efficient separation.[6][7]

-

Asymmetric Synthesis : Building the molecule from achiral precursors using chiral catalysts or auxiliaries allows for the direct formation of the desired (R)-enantiomer. This approach is often more efficient than resolution, avoiding the loss of 50% of the material.

-

Enzymatic and Biocatalytic Synthesis : Leveraging the high stereospecificity of enzymes offers a green and highly efficient route. A notable method involves using the dihydropyrimidinase enzyme from microorganisms like Pseudomonas aeruginosa.[1] This enzyme can selectively act on a racemic substrate, enabling the production of the enantiopure (R)-amino acid with high yield.[1] The synthesis starts from dihydrothymine, which undergoes racemization, followed by a stereospecific enzymatic hydrolysis and a final diazotization reaction to yield the target molecule.[1]

General Synthesis Workflow: Enzymatic Approach

The following diagram illustrates a generalized workflow for the enzymatic synthesis of this compound, highlighting the key transformations.

Caption: Enzymatic synthesis of this compound.

Part 3: Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While experimental spectra for the pure (R)-enantiomer are not widely published, we can predict the characteristic signals based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

-CH₃ (C2-methyl) : A doublet around 1.1-1.3 ppm, split by the adjacent methine proton.

-

-CH (C2) : A multiplet (likely a sextet or more complex) around 2.4-2.7 ppm, coupled to both the methyl and methylene protons.

-

-CH₂ (C3) : Two diastereotopic protons that will appear as a complex multiplet (or two separate multiplets) around 2.9-3.3 ppm, coupled to the C2 proton.

-

-NH₂ : A broad singlet, whose chemical shift is highly dependent on solvent and concentration, typically between 2-5 ppm. In D₂O, this peak will exchange and disappear.

-

-COOH : A very broad singlet at the downfield end of the spectrum (>10 ppm), which will also exchange in D₂O.

-

-

¹³C NMR : The carbon spectrum should display four distinct signals.

-

-CH₃ : An upfield signal around 15-20 ppm.

-

-CH₂ : A signal around 40-45 ppm.

-

-CH : A signal around 45-50 ppm.

-

-C=O : The carboxyl carbon will be the most downfield signal, typically >175 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

O-H stretch (Carboxylic acid) : A very broad absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[8]

-

N-H stretch (Amine) : A moderate absorption in the 3300-3500 cm⁻¹ region. As a primary amine, two bands may be visible due to symmetric and asymmetric stretching.

-

C-H stretch (Alkyl) : Sharp absorptions just below 3000 cm⁻¹.

-

C=O stretch (Carboxylic acid) : A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

N-H bend (Amine) : A moderate absorption around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecule will exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight (103.12). Common fragmentation patterns for amino acids include the loss of the carboxyl group (-COOH, 45 Da) and side-chain cleavages. A prominent fragment would be expected at m/z 58, corresponding to the loss of the carboxyl group.

Part 4: Biological Significance and Therapeutic Applications

The most exciting aspect of this compound is its identity as β-aminoisobutyric acid (BAIBA), a myokine released from skeletal muscle during exercise. This discovery has opened new avenues for understanding the molecular benefits of physical activity.

BAIBA: The "Exercise-in-a-Pill" Candidate

BAIBA is a catabolite of the amino acid valine and the pyrimidine base thymine.[9] Its production increases during physical exertion, and it acts as a signaling molecule, communicating between muscle, fat, and other tissues to regulate metabolism.[9]

Key Biological Activities:

-

Induction of White Fat "Browning" : BAIBA stimulates white adipose tissue (WAT) to adopt characteristics of brown adipose tissue (BAT), a process known as "browning" or "beiging". This involves increasing the expression of thermogenic genes like UCP1, leading to enhanced energy expenditure.

-

Enhanced Fatty Acid Oxidation : In the liver and skeletal muscle, BAIBA promotes the burning of fats for energy by upregulating genes involved in β-oxidation.

-

Improved Glucose Homeostasis : By enhancing insulin sensitivity and glucose uptake in tissues, BAIBA helps to regulate blood sugar levels.

-

Anti-inflammatory and Antioxidant Effects : BAIBA has been shown to suppress inflammatory pathways and protect cells from oxidative stress.

Mechanism of Action: The AMPK/PPARδ Pathway

A primary mechanism through which BAIBA exerts its beneficial metabolic effects is the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor delta (PPARδ) signaling pathway.[10]

-

AMPK Activation : As a cellular energy sensor, AMPK activation by BAIBA initiates a cascade that shifts metabolism from energy storage to energy consumption.

-

PPARδ Expression : Activated AMPK leads to increased expression of PPARδ, a key transcription factor that regulates genes involved in fatty acid oxidation.

The following diagram illustrates this signaling cascade in skeletal muscle.

Caption: BAIBA signaling via the AMPK/PPARδ pathway in muscle.

Part 5: Experimental Protocol: In Vitro Adipocyte Browning Assay

To assess the bioactivity of this compound (BAIBA), a common in vitro experiment is to treat cultured adipocytes and measure the induction of browning markers. The 3T3-L1 cell line is a robust and widely used model for this purpose.

Protocol: BAIBA Treatment of 3T3-L1 Adipocytes

Objective: To determine if BAIBA induces the expression of brown adipocyte-specific genes in differentiated 3T3-L1 white adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Differentiation Medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin)

-

Maintenance Medium (DMEM, 10% FBS, 10 µg/mL Insulin)

-

This compound (BAIBA) stock solution

-

Phosphate Buffered Saline (PBS)

-

RNA extraction kit

-

qRT-PCR reagents and primers for target genes (e.g., Ucp1, Cidea, Ppargc1a) and a housekeeping gene (e.g., Actb).

Methodology:

-

Cell Culture & Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.

-

Two days post-confluence (Day 0), replace the medium with Differentiation Medium.

-

On Day 2, replace with Maintenance Medium.

-

On Day 4, and every two days thereafter, replace with fresh Maintenance Medium until cells are fully differentiated (typically Day 8-10), characterized by the accumulation of lipid droplets.

-

-

BAIBA Treatment:

-

On Day 8 of differentiation, replace the medium with fresh Maintenance Medium containing either vehicle (e.g., water or PBS) or different concentrations of BAIBA (e.g., 10 µM, 50 µM, 100 µM).

-

Incubate cells for the desired treatment period (e.g., 24-48 hours).

-

-

Endpoint Analysis (qRT-PCR):

-

After treatment, wash cells with PBS and lyse them directly in the culture plate using the lysis buffer from the RNA extraction kit.

-

Isolate total RNA according to the kit manufacturer's protocol.

-

Synthesize cDNA from the isolated RNA.

-

Perform quantitative real-time PCR (qRT-PCR) using primers for browning marker genes.

-

Analyze the relative gene expression data using the ΔΔCt method, normalizing to the housekeeping gene and comparing BAIBA-treated samples to vehicle-treated controls.

-

Experimental Workflow Diagram

Caption: Workflow for assessing BAIBA's effect on adipocyte browning.

Conclusion and Future Perspectives

This compound is a molecule that bridges the gap between fundamental organic chemistry and cutting-edge metabolic research. Its value as a chiral synthon is well-established, providing a gateway to complex pharmaceutical agents where stereochemistry is paramount. More recently, its identification as the exercise-induced myokine BAIBA has illuminated a novel signaling pathway with profound implications for metabolic health. The ability of BAIBA to induce fat browning, enhance fatty acid oxidation, and improve insulin sensitivity positions it as a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.

Future research will undoubtedly focus on elucidating the full spectrum of its biological targets, refining its synthetic routes for large-scale production, and developing analogs with enhanced potency and pharmacokinetic profiles. The journey of this compound from a simple chiral molecule to a key metabolic regulator underscores the immense potential that lies in exploring the interface of chemistry and biology.

References

-

Jung, T. W., Hwang, H. J., Hong, H. C., Yoo, H. J., Baik, S. H., & Choi, K. M. (2015). BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPAR delta-dependent pathway in mice. Diabetologia, 58(9), 2096–2105. [Link]

-

Tavares, L. C., Leite, G. A., de Souza, R. O., & de Oliveira, D. (2010). ENANTIOPURE R(-)-3-AMINOISOBUTYRIC ACID SYNTHESIS USING Pseudomonas aeruginosa AS ENANTIOSPECIFIC BIOCATALYST. Brazilian Journal of Chemical Engineering, 27(3), 405-409. [Link]

-

PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Takahashi, H., & Kawahara, F. (2016). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 17(12), 2110. [Link]

-

Kupiecki, F. P., & Coon, M. J. (1957). The enzymatic synthesis of beta-aminoisobutyrate, a product of valine metabolism, and of beta-alanine, a product of beta-hydroxypropionate metabolism. The Journal of biological chemistry, 229(2), 743–754. [Link]

-

PubChem. (n.d.). CID 138734494. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). Retrieved January 4, 2026, from [Link]

-

mzCloud. (2016). DL 3 Aminoisobutyric acid. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). (R)-3-amino-2-methylpropanoate. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Kitano, T., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology, 14, 1182017. [Link]

-

FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). Retrieved January 4, 2026, from [Link]

-

Tchernof, A., & Després, J. P. (2013). Pathophysiology of human visceral obesity: an update. Physiological reviews, 93(1), 359–404. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Retrieved January 4, 2026, from [Link]

-

ChemBK. (2024). 3-amino-2-methylpropanoic acid. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. In NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.

-

Tchernof, A., & Després, J. P. (2013). Pathophysiology of human visceral obesity: an update. Physiological reviews, 93(1), 359–404. [Link]

-

Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3959. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.

-

Iuliano, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6010. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]

- 3. (R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]

- 8. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (R)-3-Amino-2-methylpropanoic Acid for Advanced Research and Development

This guide provides a comprehensive technical overview of (R)-3-Amino-2-methylpropanoic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, sophisticated synthesis strategies, and its dual role as both a valuable chiral building block and a biologically active signaling molecule. This document is designed to offer not just data, but actionable insights grounded in established scientific principles.

Core Compound Identification and Physicochemical Properties

This compound, also known by its IUPAC name (2R)-3-amino-2-methylpropanoic acid, is a chiral non-proteinogenic β-amino acid.[1][2] Its specific stereochemistry is crucial to its function in both chemical synthesis and biological systems.

Table 1: Primary Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 2140-95-6 | [1][3] |

| Molecular Formula | C₄H₉NO₂ | [1] |

| Molecular Weight | 103.12 g/mol | [1][3] |

| IUPAC Name | (2R)-3-amino-2-methylpropanoic acid | [1][4] |

| Common Synonyms | (R)-β-Aminoisobutyric acid, D-BAIBA, R-b-aminoisobutyric acid | [1][4] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Water Solubility | 367 g/L (Predicted) | [2] |

| pKa (Strongest Acidic) | 4.17 (Predicted) | [2] |

| pKa (Strongest Basic) | 10.32 (Predicted) | [2] |

| logP | -2.9 to -3.0 (Predicted) | [2][4] |

| Polar Surface Area | 63.32 Ų | [2][4] |

Enantioselective Synthesis: The Key to Functional Purity

In pharmaceutical development, obtaining a single, pure enantiomer is often critical for therapeutic efficacy and safety, as different enantiomers can exhibit vastly different pharmacological activities.[1] Therefore, the stereoselective synthesis of the (R)-enantiomer is of paramount importance.

Expertise in Synthesis Strategy

The choice of synthetic route depends on factors such as required scale, purity, and cost. Two dominant strategies are asymmetric chemical synthesis and enzymatic resolution.

-

Asymmetric Synthesis: These methods create the desired chiral center in a controlled manner. A powerful technique is the Dynamic Kinetic Asymmetric Transformation (DYKAT) . This process converts a racemic (50:50 mixture of enantiomers) starting material entirely into a single, enantiomerically pure product. The causality behind its success lies in the use of a chiral catalyst (e.g., Ruthenium complexes with chiral phosphine ligands) that can rapidly interconvert the enantiomers of the starting material while selectively catalyzing the reaction of only one enantiomer, thus driving the equilibrium towards the desired product.[1]

-

Enzymatic Synthesis: This approach leverages the inherent stereoselectivity of enzymes to achieve high enantiomeric excess (>99% ee).[1] For instance, the kinetic resolution of a racemic amide precursor using an enantioselective amidase can produce the optically pure (R)-acid.[1] The enzyme selectively hydrolyzes the amide of one enantiomer, leaving the desired enantiomer untouched and allowing for separation. This method is often preferred for its mild reaction conditions and environmental compatibility.[5]

Caption: Comparative workflows for enantioselective synthesis.

Role in Pharmaceutical Research & Drug Development

This compound is a valuable chiral synthon, providing a foundational scaffold for building more complex, enantiopure pharmaceutical compounds.[1]

-

Chiral Building Block: Its defined stereochemistry is transferred to the target drug molecule, which is essential for specific interactions with biological targets like enzymes and receptors.[1]

-

Versatile Intermediate: The presence of both an amino group and a carboxylic acid group provides two reactive sites for a wide range of chemical modifications, enabling the construction of intricate molecular architectures.[1] As a β-amino acid, it can be incorporated into peptidomimetics to enhance stability and confer specific structural conformations.[6]

Biochemical Significance: The Myokine D-BAIBA

Beyond its synthetic utility, this compound (D-BAIBA) is an endogenously produced signaling metabolite, often termed a "myokine" because its levels increase in response to physical exercise.[7][8] It is a catabolite of the nucleotide thymine.[8][9]

Metabolic Regulation

D-BAIBA plays a significant role in regulating systemic energy metabolism and has emerged as a potential therapeutic target for metabolic diseases.[8][9]

-

Insulin Sensitivity and Glucose Metabolism: BAIBA has been shown to ameliorate insulin resistance and lower blood glucose levels in animal models of type 2 diabetes.[8][10] It can also protect against high-fat diet-induced obesity and improve glucose tolerance.[10]

-

Fatty Acid Oxidation: It stimulates the "browning" of white adipose tissue, which increases the expression of genes involved in fatty acid oxidation and energy expenditure.[7]

-

Anti-Inflammatory Effects: In skeletal muscle and other tissues, BAIBA suppresses inflammatory pathways, particularly by inhibiting NF-κB nuclear translocation.[10]

Key Signaling Pathways

The biological effects of BAIBA are mediated through the activation of specific intracellular signaling cascades. Understanding these pathways is crucial for targeted drug discovery.

-

AMPK-PPARδ Pathway: In skeletal muscle, BAIBA activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10] This activation, in turn, increases the expression of peroxisome proliferator-activated receptor δ (PPARδ). The coordinated action of this pathway enhances fatty acid oxidation and attenuates inflammation and insulin resistance.[9][10]

-

MRGPRD Receptor Signaling: Both enantiomers of BAIBA signal through the Mas-related G-protein-coupled receptor type D (MRGPRD) in osteocytes, but they activate distinct downstream pathways to regulate fibroblast growth factor 23 (Fgf23), a key hormone in phosphate metabolism.[3][11]

Sources

- 1. This compound | 2140-95-6 | Benchchem [benchchem.com]

- 2. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]

- 3. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Succinct synthesis of beta-amino acids via chiral isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-aminoisobutyric acid attenuates hepatic endoplasmic reticulum stress and glucose/lipid metabolic disturbance in mice with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of (R)-3-Amino-2-methylpropanoic Acid

Foreword

(R)-3-Amino-2-methylpropanoic acid, a chiral non-proteinogenic β-amino acid, has emerged from relative obscurity to become a molecule of significant interest to researchers in metabolism, oncology, and drug development. Initially identified as a downstream catabolite of the pyrimidine base thymine, its biological functions were largely uncharacterized for decades. However, recent discoveries have illuminated its role as a signaling molecule with potent effects on energy metabolism and cellular homeostasis. This guide provides a comprehensive technical overview of the current understanding of this compound's biological activity, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its metabolic origins, molecular mechanisms, physiological effects, and therapeutic potential, supported by established experimental protocols and data.

Physicochemical Properties and Nomenclature

A thorough understanding of a molecule's biological activity begins with its fundamental physicochemical properties. This compound is a water-soluble, weakly acidic compound.[1][2] Its stereochemistry is a critical determinant of its biological function.

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | [3] |

| Molecular Weight | 103.12 g/mol | [3] |

| IUPAC Name | (2R)-3-amino-2-methylpropanoic acid | [3] |

| Common Synonyms | D-β-Aminoisobutyric acid (D-BAIBA), R-BAIBA, (-)-β-Aminoisobutyric acid | [1] |

| pKa (Strongest Acidic) | ~4.17 | [2] |

| pKa (Strongest Basic) | ~10.32 | [2] |

It is crucial to distinguish the (R)-enantiomer from its counterpart, (S)-3-Amino-2-methylpropanoic acid (L-BAIBA), as they exhibit distinct biological activities. For instance, the L-isomer, but not the D-isomer, has been shown to bind to the Mas-related G protein-coupled receptor type D (MRGPRD), underscoring the stereospecificity of these interactions.[1]

Endogenous Production and Metabolic Fate

This compound is not merely a synthetic compound but is endogenously produced in the body, primarily through the catabolism of thymine, a fundamental component of DNA.[1][4] This metabolic link places the molecule at the crossroads of nucleic acid turnover and energy regulation. The circulating levels of this amino acid are tightly regulated, with the mitochondrial enzyme alanine-glyoxylate aminotransferase 2 (AGXT2) playing a key role in its degradation.[1] Another significant enzymatic interaction involves D-amino acid oxidase (DAAO), for which the (R)-enantiomer serves as a substrate, leading to the production of an α-keto acid and hydrogen peroxide, thereby implicating it in redox signaling pathways.[1]

Caption: Metabolic pathways of this compound.

Molecular Mechanisms of Action and Physiological Effects

The biological activities of this compound are multifaceted, with significant implications for metabolic health.

Induction of White Adipose Tissue Browning and Thermogenesis

One of the most profound effects of this molecule is its ability to induce the "browning" of white adipose tissue (WAT), a process that converts energy-storing white adipocytes into energy-expending beige adipocytes.[5] This is accompanied by an increase in the expression of thermogenic genes. In animal models, treatment with this amino acid leads to a significant decrease in body fat, coupled with increased oxygen consumption and whole-body energy expenditure, without altering physical activity or food intake.[4]

Enhancement of Hepatic β-Oxidation

In addition to its effects on adipose tissue, this compound stimulates hepatic β-oxidation, the metabolic process by which fatty acids are broken down to produce energy.[5] This dual action on both fat storage and breakdown positions it as a key regulator of lipid metabolism.

Improvement of Glucose Homeostasis

Studies in mice have demonstrated that administration of this compound significantly improves glucose tolerance.[4] This suggests a potential role in mitigating insulin resistance and managing conditions associated with impaired glucose metabolism. The inverse correlation observed between its circulating levels and cardiometabolic risk factors in humans further supports this notion.[5]

Caption: Key physiological effects of this compound.

Therapeutic Potential and Clinical Perspectives

The diverse biological activities of this compound have opened up several avenues for therapeutic exploration.

Metabolic Diseases

Given its profound effects on fat metabolism and glucose homeostasis, this molecule and its derivatives are being investigated as potential therapeutic agents for obesity, type 2 diabetes, and other metabolic disorders. A clinical study has been proposed to evaluate the safety and efficacy of amino acid supplementation for augmenting fat loss associated with physical exercise.[6]

Oncology and Medical Imaging

Radiolabeled derivatives of this compound, such as (R)-[18F]fluoro-2-methylpropanoic acid ((R)-[18F]FAMP), have shown promise as tracers for positron emission tomography (PET) imaging of tumors, particularly brain tumors.[7][8] These non-natural amino acids are taken up by tumor cells through amino acid transporters, allowing for their accumulation and visualization.[8] In vivo studies in rats with intracranial tumors have demonstrated high tumor-to-normal brain uptake ratios for these tracers.[7][8]

Anti-inflammatory Applications

While research on the parent compound is ongoing, a derivative, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has demonstrated anti-inflammatory and antinociceptive properties with lower gastrointestinal toxicity compared to some non-steroidal anti-inflammatory drugs (NSAIDs).[9] This suggests that the core structure of 3-amino-2-methylpropanoic acid could serve as a scaffold for the development of novel anti-inflammatory agents.

Methodologies for Studying Biological Activity

The following protocols provide a framework for assessing the biological activity of this compound in both in vitro and in vivo settings.

In Vitro Assessment of Adipocyte Browning

Objective: To determine the effect of this compound on the differentiation and browning of pre-adipocyte cell lines (e.g., 3T3-L1 or primary stromal vascular fraction-derived cells).

Protocol:

-

Cell Culture and Differentiation: Culture pre-adipocytes to confluence. Induce differentiation into mature white adipocytes using a standard cocktail (e.g., insulin, dexamethasone, and IBMX).

-

Treatment: On day 4 of differentiation, treat the cells with varying concentrations of this compound or vehicle control.

-

Gene Expression Analysis (qPCR): After 48-72 hours of treatment, harvest the cells and extract RNA. Perform quantitative real-time PCR (qPCR) to measure the expression of browning markers (e.g., UCP1, PGC-1α, CIDEA).

-

Protein Expression Analysis (Western Blot): Lyse a parallel set of treated cells and perform Western blot analysis to quantify the protein levels of UCP1 and other relevant markers.

-

Mitochondrial Respiration Assay: Seed differentiated adipocytes in a Seahorse XF plate. Treat with this compound and measure the oxygen consumption rate (OCR) to assess mitochondrial function and uncoupling.

In Vivo Evaluation of Metabolic Effects in a Diet-Induced Obesity Mouse Model

Objective: To assess the impact of this compound on body composition, energy expenditure, and glucose tolerance in mice with diet-induced obesity.

Protocol:

-

Animal Model: Induce obesity in C57BL/6J mice by feeding them a high-fat diet for 8-12 weeks.

-

Treatment Administration: Randomly assign mice to treatment groups: vehicle control and this compound (administered via oral gavage or in drinking water).

-

Body Composition Analysis: Monitor body weight throughout the study. At the end of the treatment period, determine body composition (fat mass and lean mass) using MRI or DEXA.[4]

-

Metabolic Cage Analysis: Acclimate the mice to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and ambulatory activity over a 24-48 hour period.[4]

-

Glucose and Insulin Tolerance Tests: Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) to assess glucose homeostasis.[4]

-

Tissue Analysis: At the end of the study, harvest tissues (e.g., WAT, liver, muscle) for histological analysis and gene/protein expression studies of metabolic markers.

Caption: Experimental workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound has transitioned from a simple metabolite to a recognized signaling molecule with significant therapeutic potential. Its ability to modulate key metabolic pathways offers promising avenues for the development of novel treatments for metabolic diseases. Furthermore, its utility as a scaffold for developing imaging agents and potentially anti-inflammatory drugs highlights its versatility. Future research should focus on elucidating the precise molecular targets and signaling cascades through which it exerts its effects, as well as on conducting rigorous clinical trials to translate the promising preclinical findings into tangible benefits for human health. The continued exploration of this fascinating molecule is poised to yield further insights into the intricate network of metabolic regulation and to pave the way for innovative therapeutic strategies.

References

- This compound | 2140-95-6 - Benchchem. (URL: )

-

Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors - PubMed. (URL: [Link])

-

3-amino-2-methylpropanoic acid - ChemBK. (URL: [Link])

-

(R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem. (URL: [Link])

-

(R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid - NCBI. (URL: [Link])

-

Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (URL: [Link])

-

Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB. (URL: [Link])

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - Frontiers. (URL: [Link])

-

Propanoic acid, 3-amino-2-methyl- - the NIST WebBook. (URL: [Link])

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

- (URL: )

-

Clinical Study to Evaluate Safety and Efficacy of Amino Acid in Healthy Individuals | PatLynk. (URL: [Link])

Sources

- 1. This compound | 2140-95-6 | Benchchem [benchchem.com]

- 2. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]

- 3. (R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. patlynk.com [patlynk.com]

- 7. Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-3-Amino-2-methylpropanoic Acid: Natural Occurrence and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-2-methylpropanoic acid, also known as D-β-aminoisobutyric acid (D-BAIBA), is a naturally occurring β-amino acid of significant interest in the scientific community. It is an endogenous metabolite produced during the catabolism of thymine and has been identified as a signaling molecule with roles in metabolic regulation, including the browning of white adipose tissue and improved insulin sensitivity. Its unique physiological activities have made it a target of interest in drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthetic pathways in various organisms. Furthermore, it presents a critical analysis of the primary synthetic methodologies for its stereoselective preparation, including chiral pool synthesis, asymmetric synthesis utilizing chiral auxiliaries, and enzymatic routes. Each synthetic strategy is discussed with an emphasis on the underlying chemical principles, and detailed experimental protocols are provided to enable practical application in a research and development setting.

Natural Occurrence and Biosynthesis

This compound is found across different biological kingdoms, from bacteria to mammals, including humans. Its presence is primarily linked to the catabolism of the pyrimidine base, thymine.

Biosynthesis in Mammals

In mammals, this compound is a key intermediate in the reductive degradation pathway of thymine.[1][2] This metabolic process occurs in the cytosol and involves a series of enzymatic reactions.[3] The pathway is initiated by the reduction of thymine to dihydrothymine, catalyzed by dihydropyrimidine dehydrogenase (DPD) . Subsequently, the pyrimidine ring is opened by dihydropyrimidinase (DHP) to yield N-carbamoyl-β-aminoisobutyrate. Finally, β-ureidopropionase (β-UP) hydrolyzes this intermediate to this compound, ammonia, and carbon dioxide.[3]

It is important to distinguish the (R)-enantiomer from its counterpart, (S)-3-amino-2-methylpropanoic acid (L-β-aminoisobutyric acid or L-BAIBA), which is derived from the catabolism of the branched-chain amino acid, valine.[3]

Caption: Asymmetric synthesis using a chiral auxiliary.

Experimental Protocol: Asymmetric Conjugate Addition to an N-Acryloyl Oxazolidinone (Illustrative)

[4]1. Acylation: An Evans oxazolidinone is acylated with 2-methyl-acryloyl chloride to form the corresponding N-enoyl imide. 2. Conjugate Addition: The N-enoyl imide is subjected to a conjugate addition reaction with a suitable nitrogen nucleophile, such as lithium benzylamide, in the presence of a Lewis acid to control the facial selectivity of the addition. 3. Auxiliary Cleavage: The chiral auxiliary is cleaved under mild conditions, for example, using lithium hydroxide and hydrogen peroxide, to afford the desired this compound.

This methodology allows for high diastereoselectivity, which translates to high enantiomeric excess in the final product after removal of the recyclable auxiliary.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. A notable enzymatic method for the production of this compound involves the use of the bacterium Pseudomonas aeruginosa. T[5][6]his chemoenzymatic approach utilizes a dihydropyrimidinase from P. aeruginosa to stereoselectively hydrolyze dihydrothymine to N-carbamoyl-(R)-3-aminoisobutyrate. T[5]he resulting intermediate is then chemically converted to the final product.

Caption: Chemoenzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis using Pseudomonas aeruginosa

[5][6]1. Biocatalyst Preparation: Pseudomonas aeruginosa (e.g., strain 10145) is cultured in a suitable medium, and the cells are harvested. 2. Enzymatic Hydrolysis: The bacterial biomass is suspended in a buffer (e.g., 100 mM borate buffer, pH 9.0) containing dihydrothymine. The reaction is incubated at 35°C with agitation. The dihydropyrimidinase within the bacterial cells stereospecifically hydrolyzes the dihydrothymine to N-carbamoyl-(R)-3-aminoisobutyrate. 3. Diazotization: After the enzymatic reaction is complete, the cells are removed by centrifugation. The supernatant containing N-carbamoyl-(R)-3-aminoisobutyrate is then treated with sodium nitrite and hydrochloric acid at low temperature (around 0°C) to convert the N-carbamoyl group to a carboxylic acid, yielding this compound.

This method is advantageous due to its high stereospecificity, mild reaction conditions, and the potential for scalability.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral molecules, involving the addition of hydrogen across a double bond in the presence of a chiral catalyst. For the synthesis of this compound, a suitable precursor would be an unprotected β-enamino ester. The asymmetric hydrogenation of such a substrate, catalyzed by a chiral rhodium-Josiphos complex, can provide the desired β-amino ester with high enantioselectivity. S[7]ubsequent hydrolysis of the ester furnishes the target amino acid.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Starting Materials | Key Advantages | Key Considerations |

| Chiral Pool Synthesis | L-aspartic acid | Inexpensive starting material, chirality transfer | Multi-step synthesis, protection/deprotection required |

| Asymmetric Synthesis | Prochiral acrylate, chiral auxiliary | High diastereoselectivity, recyclable auxiliary | Stoichiometric use of chiral auxiliary, cost of auxiliary |

| Enzymatic Synthesis | Dihydrothymine | High enantioselectivity, mild conditions, "green" | Requires biocatalyst preparation, substrate availability |

| Asymmetric Hydrogenation | β-enamino ester | High catalytic efficiency, high enantioselectivity | Requires specialized chiral catalysts and high-pressure equipment |

Conclusion

This compound is a metabolite of significant biological importance, with its natural occurrence rooted in the fundamental pathway of thymine degradation. For researchers and drug development professionals, access to enantiomerically pure forms of this compound is crucial for further investigation and potential therapeutic applications. This guide has detailed the primary stereoselective synthetic routes, each with its own set of advantages and challenges. The choice of a particular synthetic strategy will depend on factors such as the desired scale of production, cost considerations, and available laboratory infrastructure. The provided protocols and comparative analysis serve as a valuable resource for the practical synthesis of this compound, facilitating further exploration of its promising biological functions.

References

- An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. [URL: https://www.jbc.org/article/S0021-9258(20)42928-1/fulltext]

- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [URL: https://journals.asm.org/doi/10.1128/jb.01490-07]

- Pyrimidine metabolism. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyrimidine_metabolism]

- Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Metabolites. [URL: https://www.mdpi.com/2218-1989/9/3/44]

- ENANTIOPURE R(-)-3-AMINOISOBUTYRIC ACID SYNTHESIS USING Pseudomonas aeruginosa AS ENANTIOSPECIFIC BIOCATALYST. Brazilian Journal of Chemical Engineering. [URL: https://www.scielo.br/j/bjce/a/x6tZ8Zz7x4yY4N9Y3H3Q3yv/?lang=en]

- ENANTIOPURE R(-)-3-AMINOISOBUTYRIC ACID SYNTHESIS USING Pseudomonas aeruginosa AS ENANTIOSPECIFIC BIOCATALYST. Scite. [URL: https://scite.ai/reports/enantiopure-r-3-aminoisobutyric-acid-synthesis-Yg8l4p]

- An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31653733/]

- pyrimidine degradation pathway: Topics by Science.gov. Science.gov. [URL: https://www.science.

- Novel syntheses of chiral beta- and gamma-amino acid derivatives utilizing N-protected (aminoacyl)benzotriazoles from aspartic and glutamic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17154522/]

- Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/B9780080426815500095]

- Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15503986/]

- The Synthesis of a Chiral β-Amino Acid Derivative by the Grignard Reaction of an Aspartic Acid Equivalent. ResearchGate. [URL: https://www.researchgate.net/publication/250085888_The_Synthesis_of_a_Chiral_b-Amino_Acid_Derivative_by_the_Grignard_Reaction_of_an_Aspartic_Acid_Equivalent]

- Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [URL: https://www.researchgate.net/publication/349974205_Evans'_Chiral_Auxiliary-Based_Asymmetric_Synthetic_Methodology_and_Its_Modern_Extensions]

- Syntheses of the (±)‐, (+)‐, and (−)‐Forms of 2‐Amino‐3‐(8‐hydroxyquinolin‐3‐yl)propanoic Acid (8HQ‐3Ala) from a Common Dehydroamino Acid Methyl Ester Precursor. ResearchGate. [URL: https://www.researchgate.net/publication/263599427_Syntheses_of_the_-_-and--Forms_of_2-Amino-3-8-hydroxyquinolin-3-ylpropanoic_Acid_8HQ-3Ala_from_a_Common_Dehydroamino_Acid_Methyl_Ester_Precursor]

- Creativity from the Chiral Pool: Amino Acids. Baran Lab, Scripps Research. [URL: https://baranlab.org/wp-content/uploads/2018/11/Handout_Creativity-from-the-Chiral-Pool-Amino-Acids_Maimone_TJ.pdf]

- Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. MDPI. [URL: https://www.mdpi.com/2073-4344/13/4/695]

- (R)-3-amino-2-methylpropanoate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). FooDB. [URL: https://foodb.ca/compounds/FDB030143]

- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [URL: https://www.

- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/aminoacids/betaaminoacids/betaaminoacids.shtm]

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed085p695]

- Asymmetric hydrogenation of alpha, beta-dehydroamino acid residue in cyclic dipeptides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/925271/]

- Enzymatic Production of Amino Acids. SpringerLink. [URL: https://link.springer.com/chapter/10.1007/978-1-4613-2433-9_7]

- Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C10569729]

- 132605-98-2|this compound hydrochloride. BLDpharm. [URL: https://www.bldpharm.com/products/132605-98-2.html]

- 3-amino-2-methylpropanoic acid. ChemBK. [URL: https://www.chembk.com/en/chem/3-amino-2-methylpropanoic%20acid]

- Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [URL: https://new.societechimiquedefrance.fr/wp-content/uploads/2019/12/03-evans-act-040503.pdf]

- Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/ob/b707689d]

- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. [URL: https://www.mdpi.com/1420-3049/25/11/2513]

Sources

- 1. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 4. Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-2-methylpropanoic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize (R)-3-Amino-2-methylpropanoic acid, a molecule of significant interest in metabolic and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, also known as D-β-aminoisobutyric acid (D-BAIBA), is a non-proteinogenic β-amino acid.[1] It is a catabolite of thymine and the essential amino acid valine.[2] Emerging research has highlighted its role as a signaling metabolite involved in various physiological processes, including the browning of white adipose tissue, improving glucose homeostasis, and protecting against diet-induced obesity.[2][3][4] Accurate and thorough characterization of this molecule is paramount for its application in research and development. This guide details the core spectroscopic techniques for its structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound. For a molecule of this nature, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Theoretical Basis and Expected Spectra

The structure of this compound dictates the expected signals in its NMR spectra. In its zwitterionic form, which is predominant at physiological pH, the molecule possesses a protonated amine and a deprotonated carboxylate group.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at each position. The chemical shift (δ) is influenced by the electronic environment of the protons. Protons closer to electronegative atoms (oxygen and nitrogen) will appear at a higher chemical shift (downfield). Spin-spin coupling between adjacent non-equivalent protons will result in the splitting of signals, providing information about the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are also influenced by their electronic environment. The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducibility.

Sample Preparation:

-

Solvent Selection: Deuterated water (D₂O) is the solvent of choice for this polar molecule. The labile protons of the amine and carboxylic acid groups will exchange with deuterium, and their signals will not be observed in the ¹H NMR spectrum.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of D₂O. For larger proteins, concentrations of 0.3-0.5 mM are often used, while peptides may require higher concentrations of 1-5 mM.[5]

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H NMR, with its signal set to 0.00 ppm.[6] However, due to its insolubility in water, a water-soluble standard like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) is used, with its primary resonance also set to 0.00 ppm.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is adequate.

-

Pulse Angle: A 30-45° pulse angle is commonly used.

-

-

¹³C NMR Parameters:

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Proton Decoupling: Broad-band proton decoupling is employed to simplify the spectrum to single lines for each carbon.

-

Data Presentation: Expected NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in D₂O.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hα | ~ 2.6 - 2.8 | Multiplet | 1H | CH |

| Hβ | ~ 3.0 - 3.2 | Multiplet | 2H | CH₂ |

| Hγ | ~ 1.2 - 1.4 | Doublet | 3H | CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C1 | ~ 180 - 183 | C=O |

| C2 | ~ 40 - 43 | CH |

| C3 | ~ 45 - 48 | CH₂ |

| C4 | ~ 15 - 18 | CH₃ |

Workflow for NMR Analysis

Caption: Workflow for IR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Theoretical Basis and Expected Spectrum

For a non-volatile and polar molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is most suitable. [7][8]ESI allows for the ionization of molecules directly from a solution, typically with minimal fragmentation.

-

Molecular Ion: In positive ion mode ESI, the molecule is expected to be detected as the protonated molecule, [M+H]⁺. Given the molecular weight of this compound is 103.12 g/mol , the primary ion observed should have an m/z of approximately 104.13. [9]* Adducts: It is also common to observe adducts with alkali metals, such as [M+Na]⁺ (m/z ≈ 126.11) or [M+K]⁺ (m/z ≈ 142.10), especially if there are sodium or potassium salts present in the sample or solvent. [10]* Fragmentation: If fragmentation is induced (e.g., in tandem MS or MS/MS), characteristic losses can be observed. A common fragmentation pathway for amino acids is the loss of the carboxylic acid group as CO₂ (44 Da) or H₂O (18 Da).

Experimental Protocol for MS Analysis

Sample Preparation:

-

Solvent System: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent mixture suitable for ESI, such as 50:50 methanol:water or 50:50 acetonitrile:water. [8]2. Acidification: A small amount of a volatile acid, such as formic acid (e.g., 0.1% v/v), is often added to the solvent to promote protonation and enhance the signal in positive ion mode. [7][8] Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Infusion: The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump (direct infusion).

-

ESI Parameters:

-

Ionization Mode: Positive ion mode is typically used to detect the [M+H]⁺ ion.

-

Capillary Voltage: A high voltage (e.g., 3-5 kV) is applied to the ESI needle.

-

Nebulizing Gas: A flow of nitrogen gas is used to assist in desolvation.

-

Drying Gas: Heated nitrogen gas is used to evaporate the solvent from the charged droplets.

-

Data Presentation: Expected MS Data

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | ~ 104.13 | Protonated Molecular Ion |

| [M+Na]⁺ | ~ 126.11 | Sodium Adduct |

| [M-H₂O+H]⁺ | ~ 86.12 | Loss of Water |

| [M-CO₂+H]⁺ | ~ 60.11 | Loss of Carbon Dioxide |

Workflow for MS Analysis

Caption: Workflow for ESI-MS analysis of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a complete picture of its molecular structure and identity. By following the detailed protocols and understanding the theoretical underpinnings presented in this guide, researchers can confidently and accurately analyze this important metabolite. The combination of these techniques offers a self-validating system, ensuring the integrity and reliability of the structural assignment, which is fundamental for any further investigation into its biological functions and therapeutic potential.

References

-

Hirayama, A., et al. (2007). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

-

Hirayama, A., et al. (2007). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. PubMed. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Drawell Scientific Instrument Co., Ltd.. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Pavia, D. L., et al. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Scribd. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry and Biochemistry. [Link]

-

Sun, L., & Dovichi, N. J. (2005). Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry of Amino Acids, Peptides, and Proteins. Springer Nature Experiments. [Link]

-

Reid, G. E., & McLuckey, S. A. (2002). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

-

van der Burg, S., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. [Link]

-

Alonso, J. L., et al. (2013). Conformers of β-aminoisobutyric acid probed by jet-cooled microwave and matrix isolation infrared spectroscopic techniques. The Journal of Chemical Physics. [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. PubChem. [Link]

-

Niccolai, N., et al. (2012). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Magnetic Resonance and its Applications in Drug Discovery. [Link]

-

Mishra, N., & Coutinho, E. (2008). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

-

Atreya, H. S. (2020). Accelerating NMR-Based Structural Studies of Proteins by Combining Amino Acid Selective Unlabeling and Fast NMR Methods. MDPI. [Link]

-

FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). FooDB. [Link]

-

NMR-Bio. (n.d.). NMR sample preparation guidelines. NMR-Bio. [Link]

-

University of Leicester. (n.d.). The very basics of NMR of proteins. University of Leicester. [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-3-amino-2-methylpropanoate. PubChem. [Link]

-

ChemBK. (2024). 3-amino-2-methylpropanoic acid. ChemBK. [Link]

-

mzCloud. (2016). DL 3 Aminoisobutyric acid. mzCloud. [Link]

-

Stenutz. (n.d.). 3-amino-2-methylpropanoic acid. Stenutz. [Link]

-

Li, D., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. ResearchGate. [Link]

-

MetaNetX. (n.d.). (R)-3-amino-2-methylpropanoate. MetaNetX. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-amino-2-methylpropanoic acid. PubChem. [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

-

National Institutes of Health. (2023). l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age. National Institutes of Health. [Link]

-

Frontiers. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology. [Link]

-

Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. MDPI. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

-

Głowacki, L., et al. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. MDPI. [Link]

Sources

- 1. This compound | 2140-95-6 | Benchchem [benchchem.com]

- 2. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 3. l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nmr-bio.com [nmr-bio.com]

- 6. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Ascent of the "Other" Amino Acids: A Technical Guide to the Discovery and History of β-Methylamino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-methylamino acids, a class of non-proteinogenic amino acids characterized by a methyl group on the β-carbon, have carved a significant niche in the landscape of chemical biology and drug discovery. Their unique structural features confer remarkable properties to peptides and small molecules, including enhanced proteolytic stability and the ability to induce specific secondary structures. This in-depth technical guide traverses the historical arc of β-methylamino acids, from their initial discovery in natural products to the evolution of sophisticated synthetic methodologies that have enabled their widespread application. We will explore the seminal discoveries, the key scientific minds that shaped the field, and the pivotal synthetic strategies that have unlocked the potential of these fascinating building blocks. This guide is intended to be a comprehensive resource for researchers, providing not only a historical perspective but also practical insights into the synthesis and application of β-methylamino acids.

Early Encounters: The Dawn of β-Methylamino Acid Discovery

The story of β-methylamino acids begins not in the pristine environment of a modern synthetic chemistry laboratory, but in the intricate world of natural products. The initial discoveries were often serendipitous, arising from the quest to understand the biological activity of complex molecules isolated from various organisms.

A Toxic Revelation: The Discovery of β-N-Methylamino-L-alanine (BMAA)

One of the most prominent and extensively studied β-methylamino acids is β-N-methylamino-L-alanine (BMAA). Its discovery is intertwined with the investigation of a devastating neurodegenerative disease, Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC), which had an unusually high incidence among the Chamorro people of Guam.[1][2] Early research in the mid-20th century pointed towards an environmental cause, with suspicion falling on the seeds of the cycad tree, Cycas micronesica, a traditional food source.[1]

In the 1960s, chemists Arthur Vega and E. Arthur Bell successfully isolated and identified a novel, non-proteinogenic amino acid from these seeds: α-amino-β-methylaminopropionic acid, now known as BMAA.[3] Subsequent studies confirmed its neurotoxic properties. It is now understood that BMAA is not produced by the cycad itself, but by symbiotic cyanobacteria residing in its roots.[4] This discovery was a landmark moment, highlighting the potential for non-proteinogenic amino acids from natural sources to have profound biological and pathological effects. BMAA is now known to be produced by a wide range of cyanobacteria and has been detected in various aquatic ecosystems.[4]

Beyond BMAA: Other Naturally Occurring β-Methylamino Acids

While BMAA holds a prominent place in the history of β-methylamino acids, nature's repertoire extends to other fascinating examples. The dolastatins, a class of potent antineoplastic peptides isolated from the sea hare Dolabella auricularia, are a treasure trove of unusual amino acid residues.[5][6][7][8] Among them are the β-methylamino acids dolamethylleucine and dolaphenvaline , which contribute to the remarkable biological activity of these compounds.[5][9]

Another significant class of natural products containing a β-methylamino acid are the nikkomycins, which are potent inhibitors of chitin synthase and exhibit antifungal activity. These nucleoside-peptide antibiotics contain β-methyl-α,β-dehydrotyrosine . The discovery and structural elucidation of these complex natural products provided further impetus for the development of synthetic methods to access these unique building blocks.

The Synthetic Challenge: From Racemates to Stereopure Compounds

The discovery of biologically active natural products containing β-methylamino acids ignited a long-standing challenge for synthetic chemists: how to efficiently and stereoselectively construct these molecules in the laboratory. The journey from early, often non-stereoselective methods to the highly sophisticated asymmetric syntheses of today reflects the broader evolution of organic chemistry.

The Early Days: Non-Stereoselective Approaches

In the nascent stages of β-amino acid synthesis, the focus was primarily on constructing the carbon skeleton, with less emphasis on controlling stereochemistry. One of the earliest and most versatile methods for the synthesis of β-amino acids is the Rodionov reaction . This one-pot condensation of an aldehyde, malonic acid, and ammonia (or an amine) in an alcoholic solvent provides a straightforward route to β-substituted β-amino acids. While effective for creating the basic structure, the Rodionov reaction typically yields racemic mixtures, which then require resolution to separate the desired enantiomer.

The Dawn of Stereoselectivity: A Paradigm Shift

The increasing demand for enantiomerically pure β-methylamino acids for biological studies and drug development spurred a revolution in synthetic methodology. The latter half of the 20th century witnessed the emergence of powerful stereoselective techniques that allowed chemists to control the three-dimensional arrangement of atoms with unprecedented precision.

The Arndt-Eistert reaction , a classic method for the one-carbon homologation of carboxylic acids, proved to be a valuable tool for the synthesis of β-amino acids from their readily available α-amino acid precursors.[10][11][12][13] This method involves the conversion of an N-protected α-amino acid to its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement, often catalyzed by silver salts, generates a ketene intermediate that can be trapped with a nucleophile (e.g., water, alcohols, or amines) to yield the desired β-amino acid derivative.[10][13] A key advantage of this method is that the stereochemistry at the α-carbon of the starting amino acid is generally retained.

Experimental Protocol: Arndt-Eistert Homologation of N-Boc-Alanine

-

Acid Chloride Formation: To a solution of N-Boc-Alanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure.

-

Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Add a freshly prepared ethereal solution of diazomethane (2.5 eq) dropwise until a persistent yellow color is observed. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature overnight. Carefully quench the excess diazomethane with a few drops of acetic acid.

-

Wolff Rearrangement: To the ethereal solution of the diazoketone, add a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq). Stir the mixture at room temperature for 4 hours. Alternatively, the reaction can be irradiated with a UV lamp.

-

Hydrolysis: Add water to the reaction mixture and stir for 1 hour. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-Boc-3-aminobutanoic acid.

-